molecular formula C8H6BrF4N B3039362 4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline CAS No. 1021125-31-4

4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B3039362
CAS No.: 1021125-31-4
M. Wt: 272.04 g/mol
InChI Key: RIPIQCIUALKMIW-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is a halogenated aniline derivative with a trifluoroethyl substituent on the amine group. Its molecular formula is C₈H₅BrF₄N, and it features:

  • A bromo substituent at the para position (C4) of the aromatic ring.
  • A fluoro substituent at the ortho position (C2).
  • A 2,2,2-trifluoroethyl group (-CH₂CF₃) attached to the nitrogen atom.

This compound is of interest in medicinal chemistry and materials science due to the electronic effects of fluorine and bromine, which influence reactivity, solubility, and binding interactions. The trifluoroethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name

4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF4N/c9-5-1-2-7(6(10)3-5)14-4-8(11,12)13/h1-3,14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPIQCIUALKMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or acetonitrile. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield. Reagents like triethylamine or potassium carbonate are often employed to neutralize the reaction mixture and promote the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used in substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired transformations.

    Coupling Reactions: Palladium or nickel catalysts, along with bases like potassium carbonate or cesium carbonate, are employed in coupling reactions. The reactions are often conducted under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the design and synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features may impart specific biological activities, making it a useful tool in drug discovery and development.

    Medicine: In medicinal chemistry, this compound derivatives may exhibit therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Researchers explore these derivatives to identify potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique chemical structure can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline depends on its specific application and the molecular targets involved

    Binding to Active Sites: The compound may bind to the active sites of enzymes or receptors, modulating their activity and affecting cellular processes.

    Inhibition or Activation: It can act as an inhibitor or activator of specific enzymes or signaling pathways, leading to changes in cellular functions.

    Interaction with DNA or RNA: The compound may interact with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The following table compares 4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline with structurally related compounds, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituents (Aromatic Ring) N-Substituent Molecular Weight (g/mol) Key Properties/Applications References
This compound C₈H₅BrF₄N Br (C4), F (C2) 2,2,2-Trifluoroethyl 268.03 Potential ligand, drug intermediate
4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline C₉H₉BrF₃N Br (C4), CH₃ (C2) 2,2,2-Trifluoroethyl 268.08 Enhanced steric bulk; synthetic intermediate
4-Bromo-2-(trifluoromethyl)aniline C₇H₅BrF₃N Br (C4), CF₃ (C2) -NH₂ 240.02 Higher lipophilicity; bp 84–86°C
2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline C₁₀H₁₂F₃N CH₃ (C2, C3) 2,2,2-Trifluoroethyl 203.21 Reduced halogenation; flexible design
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline C₇H₄BrF₄N Br (C4), F (C2), CF₃ (C5) -NH₂ 273.01 Multi-halogenated; agrochemical uses

Detailed Analysis of Substituent Effects

Electronic Effects
  • Bromine (Br) : A strong electron-withdrawing group (EWG) via inductive effects, directing electrophilic substitution to specific positions. Enhances molecular weight and polarizability.
  • Fluorine (F) : Moderate EWG with high electronegativity. Improves metabolic stability and bioavailability in pharmaceuticals .
  • Trifluoroethyl (-CH₂CF₃) : Introduces steric bulk and lipophilicity. The CF₃ group is highly electronegative, reducing basicity of the amine and enhancing resistance to oxidation .

Biological Activity

Overview

4-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6BrF4NC_8H_6BrF_4N. It is a derivative of aniline, characterized by the substitution of bromine and fluorine atoms on the benzene ring, along with a trifluoroethyl group attached to the nitrogen atom. This unique structural arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and agrochemical research.

PropertyValue
Molecular FormulaC8H6BrF4N
Molecular Weight256.04 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various cellular processes.
  • Inhibition or Activation : It can act as an inhibitor or activator of specific signaling pathways, leading to alterations in cellular functions.
  • Nucleic Acid Interaction : There is potential for interaction with DNA or RNA, which could impact gene expression or replication processes.

Medicinal Applications

Research indicates that derivatives of this compound may exhibit various therapeutic properties:

  • Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial effects. For instance, studies have highlighted its potential in drug discovery for antibacterial and antifungal agents .
  • Anti-inflammatory Properties : Some derivatives are being explored for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
  • Anticancer Potential : The compound's unique structure may allow it to inhibit cancer cell proliferation through specific molecular interactions.

Case Studies

  • Antifungal Activity : A related study on halogenated anilines demonstrated significant antifungal activity against various Candida strains. The minimum inhibitory concentration (MIC) values indicated effectiveness at low concentrations, suggesting a strong potential for development as antifungal agents .
  • Insecticidal Properties : Research on structurally similar compounds has shown promising insecticidal activities against pests like Plutella xylostella and Aphis craccivora. These studies emphasize the importance of structural modifications in enhancing bioactivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents:

  • Trifluoroethyl Group : Enhances lipophilicity and cellular penetration.
  • Bromine and Fluorine Substituents : Influence the binding affinity to biological targets and can modulate the overall activity profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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